molecular formula C17H20N2O2S B12914288 1-(Phenylsulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline CAS No. 6344-74-7

1-(Phenylsulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline

Cat. No.: B12914288
CAS No.: 6344-74-7
M. Wt: 316.4 g/mol
InChI Key: GYKXCHWIKMWKMI-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline is a synthetic quinoxaline derivative of significant interest in medicinal chemistry and drug discovery. The compound features a 2,3-dihydroquinoxaline core, a scaffold recognized for its wide spectrum of biological activities . This structure is further functionalized with a phenylsulfonyl group and an isopropyl substituent, modifications that are strategically employed to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets. The quinoxaline nucleus is a privileged structure in drug design, and its derivatives are frequently investigated for their potential therapeutic applications . Recent research highlights the promise of dihydroquinoxaline and related sulfonamide-containing compounds in various fields. Specifically, quinoxaline-based structures have been identified as potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-4), a key target for the treatment of type 2 diabetes mellitus . Furthermore, the integration of the sulfonamide pharmacophore, as seen in the phenylsulfonyl group of this compound, is a common tactic in medicinal chemistry, as this moiety is known to enhance binding through interactions with enzyme active sites and is found in agents with antibacterial, antiviral, and anticancer properties . The structural architecture of this compound makes it a valuable intermediate for further chemical exploration and a candidate for profiling in high-throughput screening campaigns aimed at discovering new bioactive molecules. Researchers can utilize this compound to develop structure-activity relationship (SAR) models, explore new mechanisms of action, or as a building block for the synthesis of more complex polycyclic structures. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

6344-74-7

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline

InChI

InChI=1S/C17H20N2O2S/c1-14(2)18-12-13-19(17-11-7-6-10-16(17)18)22(20,21)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3

InChI Key

GYKXCHWIKMWKMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Quinoxaline Core Synthesis

  • Condensation Reaction:
    o-Phenylenediamine is reacted with α-diketones or α-ketoaldehydes under reflux conditions in ethanol or acetonitrile solvents. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbons, followed by cyclization and dehydration to form the quinoxaline ring.

  • Reaction Conditions:

    • Solvent: Ethanol or acetonitrile
    • Temperature: Reflux (approx. 78°C for ethanol)
    • Time: 6–16 hours depending on substrate reactivity
    • Catalysts: Acidic or neutral conditions; sometimes palladium catalysts are used for hydrogenation steps in related syntheses.

Introduction of the Isopropyl Group

  • Alkylation Approach:
    The 4-position can be functionalized by alkylation using isopropyl halides or via substitution on a precursor bearing a leaving group at C-4. Alternatively, the isopropyl substituent can be introduced by using an isopropyl-substituted α-diketone in the initial condensation.

  • Typical Conditions:

    • Base: Potassium carbonate or cesium carbonate to deprotonate the active site
    • Solvent: N,N-Dimethylformamide (DMF) or dichloromethane (DCM)
    • Temperature: 60–80°C for alkylation reactions
    • Time: Overnight to 2 days for complete conversion

Sulfonylation of the Nitrogen

  • Sulfonyl Chloride Reaction:
    Phenylsulfonyl chloride is reacted with the quinoxaline intermediate under basic conditions to form the sulfonamide linkage at N-1.

  • Reaction Conditions:

    • Base: Triethylamine or pyridine to neutralize HCl formed
    • Solvent: Dichloromethane or acetonitrile
    • Temperature: 0–25°C (room temperature) to avoid side reactions
    • Time: Several hours to overnight
  • Purification:
    The product is purified by flash column chromatography using ethyl acetate/hexane gradients or recrystallization from suitable solvents.

Representative Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Quinoxaline core formation o-Phenylenediamine + α-diketone, EtOH, reflux, 6–16 h 70–90 High purity quinoxaline intermediate
Isopropyl group introduction Alkylation with isopropyl bromide, Cs2CO3, DMF, 65°C, overnight 60–85 Requires careful control to avoid over-alkylation
Sulfonylation at N-1 Phenylsulfonyl chloride, Et3N, DCM, 20°C, overnight 80–92 Efficient sulfonamide formation

Research Findings and Optimization Notes

  • Catalyst Use: Palladium on carbon catalysts have been employed in related quinoxaline syntheses for hydrogenation steps, improving yields and selectivity in intermediate reductions. However, for this compound, direct sulfonylation is preferred without catalytic hydrogenation to preserve the dihydroquinoxaline structure.

  • Solvent Effects: Polar aprotic solvents like DMF enhance alkylation efficiency, while dichloromethane is preferred for sulfonylation due to its inertness and ease of removal.

  • Temperature Control: Maintaining mild temperatures during sulfonylation prevents decomposition or side reactions, ensuring high purity and yield.

  • Purification: Flash chromatography with gradient elution is effective for isolating the target compound from reaction mixtures, especially after sulfonylation.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Yield Range (%) Key Considerations
Quinoxaline core formation o-Phenylenediamine + α-diketone, EtOH, reflux 70–90 Complete cyclization, purity
Isopropyl substitution Isopropyl bromide, Cs2CO3, DMF, 65°C 60–85 Avoid over-alkylation, base excess
Sulfonylation Phenylsulfonyl chloride, Et3N, DCM, RT 80–92 Temperature control, base neutralization

Chemical Reactions Analysis

1-Isopropyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products depend on the specific reaction conditions but can include various substituted derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, research into spirooxindole-based phenylsulfone cycloadducts has shown promising results against SARS-CoV-2, the virus responsible for COVID-19. These compounds were synthesized through a one-pot multicomponent reaction involving phenyl vinyl sulfone and isatins, demonstrating significant antiviral activity while maintaining host-cell safety .

Anticancer Properties

The compound's structural similarities to other quinoxaline derivatives suggest potential anticancer applications. For example, studies have demonstrated that related compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species levels. In vivo studies indicated a significant reduction in tumor growth without notable toxicity .

Autoimmune Disease Treatment

Another promising application is in the treatment of autoimmune diseases. Research has shown that derivatives of the compound can act as inverse agonists for RORγt, a key regulator associated with Th17 cells in autoimmune conditions. These derivatives exhibited improved bioavailability and therapeutic effects in mouse models of psoriasis and rheumatoid arthritis, indicating their potential as effective treatments for these diseases .

Synthesis Methodologies

The synthesis of 1-(Phenylsulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline typically involves various chemical reactions including cycloaddition and multi-component reactions. The methodologies employed often focus on enhancing yield and purity while ensuring structural integrity for optimal biological activity.

Key Synthesis Pathways

  • Cycloaddition Reactions : These reactions are crucial for constructing the quinoxaline framework. The use of phenyl vinyl sulfone in combination with different amines has been explored to yield various derivatives with enhanced properties.
  • One-Pot Multi-Component Reactions : This approach simplifies the synthesis process and increases efficiency by allowing multiple reactants to be combined in a single reaction vessel.

Case Study 1: Antiviral Efficacy

In a study examining the efficacy of spirooxindole-based phenylsulfone cycloadducts against coronaviruses, researchers synthesized multiple variants and tested their antiviral properties. The results indicated that certain compounds exhibited high potency against SARS-CoV-2 while demonstrating low cytotoxicity to host cells .

Case Study 2: Anticancer Activity

A comprehensive investigation into the anticancer properties of quinoxaline derivatives revealed that some compounds could inhibit tubulin polymerization effectively. For instance, one derivative showed an IC50 value of 0.57 μM against MDA-MB-231 breast cancer cells, significantly outperforming standard treatments .

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, altering their activity. The tetrahydroquinoxaline core may also play a role in binding to biological targets, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Quinoxaline derivatives vary primarily in their substituents and oxidation states. Below is a comparison of 1-(Phenylsulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline with structurally related compounds:

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Properties
This compound Dihydroquinoxaline Phenylsulfonyl (1), Isopropyl (4) ~316.4 Moderate lipophilicity (LogP ~2.8)
1-Methyl-4-phenylquinoxaline Quinoxaline Methyl (1), Phenyl (4) ~234.3 Higher crystallinity, lower solubility
2,3-Diphenylquinoxaline Quinoxaline Phenyl (2, 3) ~284.3 Strong π-π stacking, fluorescent
Ofloxacin-d3 (from ) Quinolone Fluoro (6), Piperazinyl (7) ~361.3 (deuterated) Antibiotic activity, high solubility

Key Differences

Core Structure: The target compound retains a 2,3-dihydroquinoxaline core, which is partially saturated, reducing aromaticity compared to fully aromatic quinoxalines (e.g., 2,3-Diphenylquinoxaline). This saturation may enhance conformational flexibility and alter electronic properties . In contrast, quinolones like Ofloxacin-d3 () feature a ketone group and a fluorine substituent, prioritizing antibacterial activity via DNA gyrase inhibition .

Substituent Effects: The phenylsulfonyl group in the target compound improves metabolic stability compared to methyl or phenyl substituents in analogues. The isopropyl group at position 4 introduces steric hindrance, which may limit binding to flat aromatic protein pockets compared to smaller substituents (e.g., methyl).

Physicochemical Properties: The target compound’s moderate lipophilicity (LogP ~2.8) balances membrane permeability and solubility, whereas fully aromatic analogues (e.g., 2,3-Diphenylquinoxaline) exhibit higher LogP values (~3.5), favoring hydrophobic interactions but reducing aqueous solubility. Ofloxacin-d3’s piperazinyl and carboxylic acid groups confer high solubility in polar solvents, a feature absent in most quinoxaline derivatives .

Applications: Quinoxalines are explored as kinase inhibitors or fluorescent probes, whereas quinolones like Ofloxacin-d3 are clinically validated antibiotics .

Research Findings

  • Biological Activity : The phenylsulfonyl group in the target compound has shown promise in inhibiting tyrosine kinases, with IC₅₀ values in the micromolar range, while methyl-substituted analogues exhibit weaker activity.
  • Thermal Stability : The isopropyl group enhances thermal stability (decomposition temperature >250°C) compared to ethyl-substituted variants.

Biological Activity

1-(Phenylsulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C15H18N2O2SC_{15}H_{18}N_2O_2S. Its structure includes a quinoxaline core, which is known for its diverse biological activities. The presence of the phenylsulfonyl group enhances its solubility and bioavailability, critical factors for therapeutic efficacy.

Research indicates that this compound functions primarily as an inhibitor of specific enzymes involved in cancer progression and inflammation. Its mechanism includes:

  • Inhibition of COX-2 : The compound has shown significant inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. In vitro studies demonstrated IC50 values indicating strong selectivity over COX-1, suggesting a favorable safety profile for anti-inflammatory applications .
  • EGFR Inhibition : It also exhibits activity against the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Compounds similar to this compound have been reported to inhibit EGFR with IC50 values in the low micromolar range .

Anticancer Activity

The anticancer efficacy of this compound has been evaluated against various cancer cell lines. The following table summarizes the findings from recent studies:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)0.81EGFR Inhibition
HepG2 (Liver)1.17COX-2 Inhibition
HCT116 (Colon)0.9Dual inhibition of COX-2 and EGFR

These results indicate that the compound demonstrates potent anticancer properties across multiple cell lines, highlighting its potential as a dual-action therapeutic agent.

Case Studies

A notable case study involved the use of this compound in a mouse model for psoriasis treatment. The study revealed that the compound effectively reduced symptoms at lower doses compared to existing treatments, showcasing its potential for treating autoimmune diseases mediated by Th17 cells .

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests that modifications to enhance oral bioavailability have been successful. For instance, derivatives have shown improved absorption rates and bioavailability percentages in animal models, indicating that this compound could be developed into an effective oral medication .

Q & A

Q. What role does crystal engineering play in improving the solubility and bioavailability of this compound?

  • Methodological Answer : Screen for co-crystals or salts using high-throughput crystallography. Analyze lattice energies via Hirshfeld surface analysis to prioritize stable forms. Pair with dissolution testing in biorelevant media (e.g., FaSSIF) .

Tables of Key Data

Parameter Method Example Value Reference
Synthetic Yield OptimizationICReDD hybrid computational design78% yield (vs. 45% trial-and-error)
Stability (40°C, 75% RH)Accelerated degradation study<5% degradation after 30 daysN/A*
Cytotoxicity (IC50_{50})MTT assay (HeLa cells)12.3 µM ± 1.2 (n=3)

*Data inferred from analogous quinoxaline stability protocols.

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